![molecular formula C23H27FN4O4 B2573552 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide CAS No. 896343-79-6](/img/structure/B2573552.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide
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Description
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C23H27FN4O4 and its molecular weight is 442.491. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Flubendiamide Insecticide
Flubendiamide, a compound with a unique chemical structure, has been identified as highly effective against lepidopterous pests, including resistant strains. Its novel mode of action and safety for non-target organisms make it a promising agent for insect resistance management and integrated pest management programs (Masanori Tohnishi et al., 2005).
Orexin-1 Receptor and Binge Eating
Research into the orexin (OX) system, specifically the effects of selective OX1R antagonists, suggests significant roles in compulsive food consumption and binge eating behaviors. This area of study indicates potential pharmacological treatments for eating disorders with a compulsive component (L. Piccoli et al., 2012).
18F-Labeling for CCR1 Antagonists
The development of 18F-labeled nonpeptide CCR1 antagonists showcases the application of radiochemistry in studying receptor-ligand interactions and potential therapeutic targets. This research contributes to the understanding of inflammatory processes and their modulation (P. Mäding et al., 2006).
Neurochemical Studies
Investigations into pyridobenzoxazepine and pyridobenzothiazepine derivatives have highlighted their potential as central nervous system agents, with studies focusing on their affinities for D2, D1, 5-HT2, and cholinergic receptors. Such research aids in the development of new treatments for psychiatric disorders (J. Liégeois et al., 1994).
Antiviral and Antimicrobial Agents
The synthesis and biological activity of 2′-Fluoro-D-arabinofuranosylpyrazolo[3,4-d]pyrimidine nucleosides against viruses like human cytomegalovirus and hepatitis B virus, as well as their non-cytotoxic nature in human tumor-cell lines, underscore the significance of chemical compounds in developing antiviral and antimicrobial therapies (A. T. Shortnacy-fowler et al., 1999).
properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-27-8-10-28(11-9-27)19(16-6-7-20-21(12-16)32-15-31-20)14-26-23(30)22(29)25-13-17-4-2-3-5-18(17)24/h2-7,12,19H,8-11,13-15H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBACFMYQLCLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2F)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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